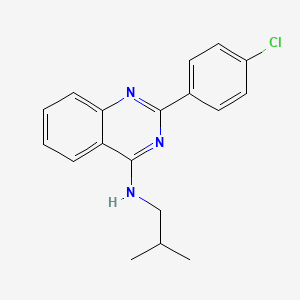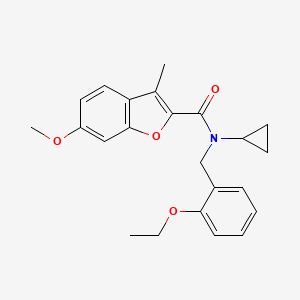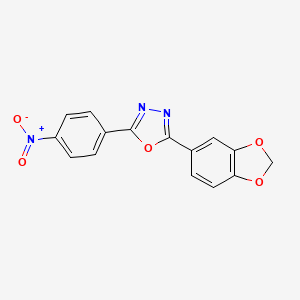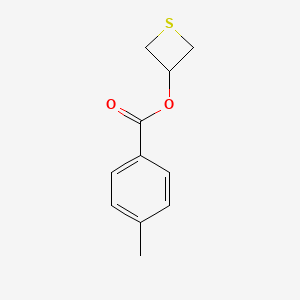![molecular formula C11H9F3N2O B5574725 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.06669740 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Contributions to Copper Extraction
4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol derivatives have been shown to function as effective copper extractants, demonstrating strength and selectivity over iron (III) similar to commercial solvent extraction reagents. The presence of electron-accepting groups, ortho to the phenol oxygen atoms, enhances extractant strength through improved inter-ligand hydrogen bonding. This relationship between the structure and extraction efficiency underscores the compound's potential in refining and metal recovery processes (Healy et al., 2016).
Structural and Theoretical Analysis
The synthesis and characterization of related phenolic pyrazole compounds have been extensively studied, providing insights into their molecular structures through techniques such as FT-IR, MS, NMR, and X-ray diffraction. Such studies are foundational for understanding the compound's chemical behavior and potential applications in material science, pharmaceuticals, and chemical synthesis (Cuenú et al., 2018).
Antifungal Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, structurally similar to 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, have been evaluated for their antifungal properties against various phytopathogenic fungi. This research highlights the potential for developing new antifungal agents based on modifications of the pyrazole core (Zhang et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have elucidated the electronic structure and potential biological interactions of related phenolic pyrazole compounds. These insights are crucial for the design of drugs and materials with targeted properties, showcasing the broad implications of such compounds in medicinal chemistry and material science (Viji et al., 2020).
Magnetism and Redox Activity
Research into dicopper(II) complexes containing similar phenolic pyrazole ligands has revealed significant insights into their magnetic and redox properties. Such complexes are of interest for their potential applications in catalysis, magnetic materials, and as chemical sensors, reflecting the versatile roles that such compounds can play in advanced technologies (Gupta et al., 1999).
Safety and Hazards
The safety information for “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” indicates that it is classified as Acute Tox. 4 Oral . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, providing appropriate exhaust ventilation at places where dust is formed, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Zukünftige Richtungen
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . Therefore, “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” and similar compounds may have potential applications in these areas.
Eigenschaften
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJAFTZOANIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine](/img/structure/B5574644.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
![6-ethoxy-2-[(4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5574676.png)
![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)
![10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5574690.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5574691.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![2-[(3-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5574700.png)
![3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5574727.png)




